3-chloro-4-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
This sulfonamide derivative features a chloro-methyl-substituted benzene ring linked via a sulfonamide group to a 1-(2-methylpropyl)-2-oxo-tetrahydroquinoline moiety. The tetrahydroquinoline core may confer conformational rigidity, while the sulfonamide group could enhance solubility or binding interactions .
Properties
IUPAC Name |
3-chloro-4-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-13(2)12-23-19-8-6-16(10-15(19)5-9-20(23)24)22-27(25,26)17-7-4-14(3)18(21)11-17/h4,6-8,10-11,13,22H,5,9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPRRVFZWBMYNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: Starting from aniline derivatives, cyclization reactions can be employed to form the quinoline ring.
Introduction of the isobutyl group: Alkylation reactions can be used to introduce the isobutyl group at the desired position.
Sulfonamide formation: The final step involves the reaction of the quinoline derivative with a sulfonyl chloride to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring.
Reduction: Reduction reactions could target the carbonyl group in the quinoline moiety.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could replace the chloro group with various nucleophiles.
Scientific Research Applications
3-chloro-4-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible development as a pharmaceutical agent, particularly in antimicrobial or anticancer research.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, inhibiting their activity. The molecular targets could include bacterial enzymes if used as an antimicrobial agent or specific proteins involved in cancer cell proliferation.
Comparison with Similar Compounds
Key Structural Analogs
The closest analog identified in the evidence is 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f) . While both compounds share sulfonamide groups and quinoline-related scaffolds, critical differences exist:
| Property | Target Compound | Compound 7f |
|---|---|---|
| Core Structure | 1,2,3,4-Tetrahydroquinoline (partially saturated) | 1,4-Dihydroquinoline (less saturated) |
| Sulfonamide Attachment | Directly linked to tetrahydroquinoline at position 6 | Attached to a phenylsulfonamide-ethyl-benzyl side chain |
| Substituents | Chloro (C-3), methyl (C-4) on benzene; 2-methylpropyl on tetrahydroquinoline | Fluoro (C-6), cyclopropyl (C-1), carboxylate ester (C-3) on dihydroquinoline |
| Molecular Weight | Estimated ~450–470 g/mol (based on structure) | Likely higher (~600–650 g/mol due to extended side chain and ester groups) |
Functional Implications
- Solubility : The target compound’s compact structure and sulfonamide group may improve aqueous solubility compared to 7f, which has a bulkier benzyl ester moiety .
- Bioactivity : The chloro and methyl groups in the target compound could enhance lipophilicity, favoring membrane penetration. In contrast, 7f’s fluoro and cyclopropyl substituents might improve metabolic stability or target affinity .
Crystallographic Considerations
Both compounds likely require advanced crystallographic techniques for structural validation. SHELX programs (e.g., SHELXL for refinement) are widely used for such analyses, ensuring precise determination of bond lengths, angles, and stereochemistry . However, the absence of direct crystallographic data for these compounds in the evidence limits definitive comparisons.
Biological Activity
The compound 3-chloro-4-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential therapeutic applications. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Chlorine Atom : Contributes to the compound's reactivity.
- Sulfonamide Group : Known for its antibacterial properties.
- Tetrahydroquinoline Moiety : Associated with various biological activities including anticancer and antimicrobial effects.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in bacterial folate synthesis, similar to traditional sulfa drugs.
- Antitumor Activity : Preliminary studies suggest that the tetrahydroquinoline structure could interact with DNA or proteins involved in cell proliferation.
Antimicrobial Activity
Research indicates that sulfonamides exhibit broad-spectrum antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating significant inhibition of growth in:
- Staphylococcus aureus
- Escherichia coli
The mechanism often involves competitive inhibition of the enzyme dihydropteroate synthase, crucial for folate biosynthesis in bacteria.
Anticancer Potential
Studies have shown that compounds with similar structures can induce apoptosis in cancer cells. For instance, derivatives of tetrahydroquinoline have been linked to:
- Inhibition of topoisomerase enzymes , which are crucial for DNA replication.
- Induction of reactive oxygen species (ROS) leading to oxidative stress and subsequent cancer cell death.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that similar sulfonamide derivatives exhibited potent antibacterial activity against Gram-positive bacteria. |
| Study 2 | Investigated the anticancer properties of tetrahydroquinoline derivatives, revealing significant cytotoxicity in various cancer cell lines. |
| Study 3 | Analyzed structure-activity relationships (SAR) indicating that modifications on the benzene ring enhance biological efficacy. |
Structure-Activity Relationship (SAR)
The SAR analysis highlights how variations in the chemical structure affect biological activity:
- Substituents on the benzene ring : Influence lipophilicity and binding affinity to target enzymes.
- Alkyl groups on the tetrahydroquinoline : Affect solubility and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
